molecular formula C9H7ClN2 B8287684 4-Chloro-5-cyclopropylpicolinonitrile

4-Chloro-5-cyclopropylpicolinonitrile

Cat. No. B8287684
M. Wt: 178.62 g/mol
InChI Key: ZYAAQHHDPBYIEU-UHFFFAOYSA-N
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Patent
US09409866B2

Procedure details

The title compound was synthesized in analogy to Example 123c, using 4-chloro-5-cyclopropyl-pyridine-2-carbonitrile (example 215b), (3-methyloxetan-3-yl)methanol (CAN 3143-02-0) as starting materials and isolated (1.73 g, 83%); MS (ESI, m/z): 245.5 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH:8]2[CH2:10][CH2:9]2)=[CH:6][N:5]=[C:4]([C:11]#[N:12])[CH:3]=1.[CH3:13][C:14]1([CH2:18][OH:19])[CH2:17][O:16][CH2:15]1>>[CH:8]1([C:7]2[C:2]([O:19][CH2:18][C:14]3([CH3:13])[CH2:17][O:16][CH2:15]3)=[CH:3][C:4]([C:11]#[N:12])=[N:5][CH:6]=2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1C1CC1)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolated (1.73 g, 83%)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C(=CC(=NC1)C#N)OCC1(COC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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